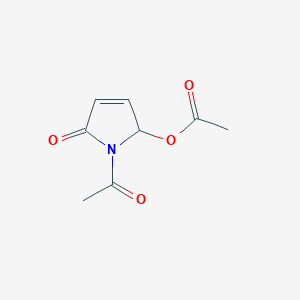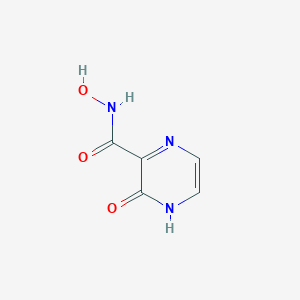
N-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide (HODPC) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. HODPC is a versatile molecule that can be synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of N-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide involves the inhibition of HDACs, which leads to the acetylation of histones and the activation of gene expression. HDACs are involved in the regulation of various cellular processes, including cell differentiation, proliferation, and apoptosis. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, making HDAC inhibitors potential anticancer agents.
Biochemical and Physiological Effects:
N-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide has been shown to have anti-inflammatory and neuroprotective effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide has several advantages for lab experiments, including its high yield of synthesis, its versatility in terms of synthesis methods, and its potential applications in drug discovery. However, N-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its potential as a lead compound for the development of new HDAC inhibitors. N-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide can also be used as a tool compound to study the role of HDACs in various cellular processes and diseases.
Synthesemethoden
N-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide can be synthesized using various methods, including the reaction of 2,3-diaminopyrazine with oxalyl chloride and hydroxylamine, the reaction of 2,3-diaminopyrazine with ethyl oxalate and hydroxylamine, and the reaction of 2,3-diaminopyrazine with ethyl oxalate and hydroxylamine hydrochloride. The yield of N-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide varies depending on the method used, with the highest yield reported to be 85%.
Wissenschaftliche Forschungsanwendungen
N-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide has been studied extensively for its potential applications in drug discovery. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. HDAC inhibitors have been used in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. N-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
185949-08-0 |
|---|---|
Produktname |
N-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide |
Molekularformel |
C5H5N3O3 |
Molekulargewicht |
155.11 g/mol |
IUPAC-Name |
N-hydroxy-2-oxo-1H-pyrazine-3-carboxamide |
InChI |
InChI=1S/C5H5N3O3/c9-4-3(5(10)8-11)6-1-2-7-4/h1-2,11H,(H,7,9)(H,8,10) |
InChI-Schlüssel |
AOXBUAMBFQNECP-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CN=C(C(=N1)C(=O)NO)O |
SMILES |
C1=CN=C(C(=O)N1)C(=O)NO |
Kanonische SMILES |
C1=CN=C(C(=O)N1)C(=O)NO |
Synonyme |
Pyrazinecarboxamide, 3,4-dihydro-N-hydroxy-3-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Furo[3,2-b]pyridine-5-methanamine](/img/structure/B67589.png)
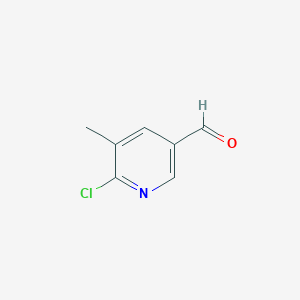




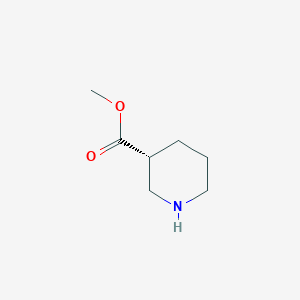
![6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B67610.png)
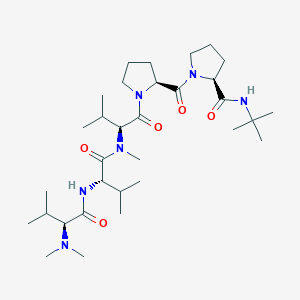
![2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid](/img/structure/B67613.png)

![2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B67618.png)
